molecular formula C23H23NO2S B15157028 2-(Methylamino)-3-[(triphenylmethyl)sulfanyl]propanoic acid

2-(Methylamino)-3-[(triphenylmethyl)sulfanyl]propanoic acid

Cat. No.: B15157028
M. Wt: 377.5 g/mol
InChI Key: PXMXFOSNVQYOOX-UHFFFAOYSA-N
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Description

N-methyl-s-trityl-l-cysteine: is a derivative of cysteine, an amino acid that plays a crucial role in protein synthesis and various metabolic processes. This compound is characterized by the presence of a trityl group attached to the sulfur atom of cysteine and a methyl group attached to the nitrogen atom. The trityl group is often used as a protecting group in organic synthesis, particularly in peptide synthesis, due to its stability and ease of removal under mild conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-methyl-s-trityl-l-cysteine typically involves the protection of the thiol group of cysteine with a trityl group. This can be achieved by reacting cysteine with trityl chloride in the presence of a base such as triethylamine. The methylation of the amino group can be carried out using methyl iodide or dimethyl sulfate under basic conditions .

Industrial Production Methods: Industrial production of n-methyl-s-trityl-l-cysteine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: N-methyl-s-trityl-l-cysteine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: N-methyl-s-trityl-l-cysteine is widely used in peptide synthesis as a protecting group for the thiol group of cysteine. It facilitates the synthesis of complex peptides by preventing unwanted side reactions involving the thiol group .

Biology: In biological research, n-methyl-s-trityl-l-cysteine is used to study the role of cysteine residues in protein function and structure. It is also used in the synthesis of peptide-based inhibitors and probes .

Medicine: It is also used in the synthesis of peptide-based therapeutics .

Industry: In the industrial sector, n-methyl-s-trityl-l-cysteine is used in the large-scale synthesis of peptides and proteins for various applications, including pharmaceuticals and biotechnology .

Mechanism of Action

N-methyl-s-trityl-l-cysteine exerts its effects primarily through the protection of the thiol group of cysteine. The trityl group prevents unwanted reactions involving the thiol group, allowing for selective modification of other functional groups. The methyl group on the nitrogen atom enhances the stability of the compound and facilitates its incorporation into peptides .

Comparison with Similar Compounds

Uniqueness: N-methyl-s-trityl-l-cysteine is unique due to the presence of both the trityl and methyl groups, which provide enhanced stability and selectivity in peptide synthesis. The combination of these groups allows for more efficient and selective protection of the thiol group, making it a valuable tool in synthetic chemistry .

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing 2-(Methylamino)-3-[(triphenylmethyl)sulfanyl]propanoic acid, and how can they be addressed methodologically?

  • Synthesis Challenges : The triphenylmethyl (trityl) sulfanyl group introduces steric hindrance, complicating regioselective reactions. The methylamino group may require protection to avoid undesired side reactions during coupling steps.
  • Methodology :

  • Use orthogonal protecting groups (e.g., Fmoc for amines, trityl for thiols) to control reactivity .
  • Optimize reaction conditions (e.g., low temperatures, anhydrous solvents) to suppress trityl group cleavage .
  • Purify intermediates via preparative HPLC to isolate enantiomers, as chirality impacts biological activity .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Analytical Workflow :

  • NMR : 1^1H and 13^13C NMR to verify backbone connectivity and substituent positions. Aromatic protons of the trityl group appear as multiplet peaks at δ 7.2–7.5 ppm .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+^+ at m/z 438.2) and fragmentation patterns .
  • X-ray Crystallography : Resolve stereochemistry if racemization is suspected during synthesis .

Q. What are the primary biochemical applications of this compound in early-stage research?

  • Applications :

  • Enzyme Inhibition : Probe for cysteine proteases (e.g., caspases) via covalent binding through the sulfanyl group .
  • Membrane Permeability Studies : The trityl group enhances lipophilicity, making it useful for evaluating blood-brain barrier penetration .
  • Protein Labeling : Thiol-reactive tags for site-specific modifications in proteomics .

Advanced Research Questions

Q. How can researchers optimize enantiomeric purity for in vivo studies?

  • Strategies :

  • Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane:isopropanol gradients to resolve enantiomers .
  • Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during propanoic acid backbone assembly .
  • Circular Dichroism (CD) : Validate enantiopurity by comparing experimental CD spectra with computational predictions .

Q. How to resolve contradictions in reported bioactivity data across different assays?

  • Troubleshooting :

  • Assay Conditions : Test pH-dependent solubility (e.g., trityl group aggregation at neutral pH may reduce apparent activity) .
  • Impurity Profiling : Quantify by-products (e.g., deprotected thiols or methylated amines) using LC-MS; impurities ≥0.1% can skew results .
  • Cell Line Variability : Compare activity in primary vs. immortalized cells (e.g., differential expression of transport proteins affects uptake) .

Q. What experimental designs are recommended for studying the compound’s stability under physiological conditions?

  • Degradation Studies :

  • pH Stability : Incubate in buffers (pH 2–9) at 37°C; monitor trityl-thiol bond cleavage via UV-Vis (λ = 260 nm) .
  • Oxidative Stress : Expose to H2_2O2_2 (0.1–1 mM) to assess sulfanyl group susceptibility to oxidation .
  • Plasma Stability : Use LC-MS/MS to quantify intact compound in rat plasma over 24 hours .

Q. How can computational modeling guide mechanistic studies of this compound?

  • In Silico Approaches :

  • Docking Simulations : Map interactions with target proteins (e.g., caspase-3) using AutoDock Vina; prioritize residues within 4 Å of the sulfanyl group .
  • MD Simulations : Simulate lipid bilayer penetration to predict pharmacokinetic behavior .
  • QSAR Modeling : Correlate substituent modifications (e.g., methylamino vs. ethylamino) with bioactivity trends .

Properties

Molecular Formula

C23H23NO2S

Molecular Weight

377.5 g/mol

IUPAC Name

2-(methylamino)-3-tritylsulfanylpropanoic acid

InChI

InChI=1S/C23H23NO2S/c1-24-21(22(25)26)17-27-23(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,21,24H,17H2,1H3,(H,25,26)

InChI Key

PXMXFOSNVQYOOX-UHFFFAOYSA-N

Canonical SMILES

CNC(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O

Origin of Product

United States

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